N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound characterized by its benzofuran core and sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, minimizing waste and maximizing yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzofuran core makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial and anticancer properties. The sulfonamide group, in particular, is known for its ability to inhibit bacterial growth.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents or functional groups.
Sulfonamide derivatives: These compounds contain the sulfonamide group but differ in their core structures.
Uniqueness: N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide stands out due to its specific combination of the benzofuran core and the sulfonamide group, which provides unique chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-24-17-7-6-13(11-14(17)19)26(22,23)20-9-8-15(21)18-10-12-4-2-3-5-16(12)25-18/h2-7,10-11,15,20-21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFOWPPGWNJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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